n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine
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Overview
Description
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, followed by the addition of acetic acid and lead tetraacetate. The resulting product is then treated with hydrochloric acid, sodium nitrite, and sodium azide to obtain the desired benzoxazole derivative .
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency. These methods are designed to be eco-friendly and cost-effective .
Chemical Reactions Analysis
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common reagents and conditions used in these reactions include ethanol, acetic acid, lead tetraacetate, hydrochloric acid, sodium nitrite, and sodium azide. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .
Scientific Research Applications
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives with diverse chemical properties.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichlorophenyl)benzoxazole: Known for its potent antimicrobial activity.
2-(4-Bromophenyl)benzoxazole: Investigated for its anticancer properties.
2-(4-Methoxyphenyl)benzoxazole: Explored for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
N'-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-6-7-13-14(8-12)20-15(19-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H2,17,18) |
InChI Key |
CXLJJXBKKFUNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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